Shepherdin
Vue d'ensemble
Description
Shepherdin is a cell-permeable peptidomimetic, modeled on the binding interface between the molecular chaperone Hsp90 and the antiapoptotic and mitotic regulator, survivin . It is designed to selectively kill tumor cells and spare normal tissues .
Synthesis Analysis
This compound was engineered as a cell-permeable peptidomimetic . It makes extensive contacts with the ATP pocket of Hsp90, destabilizes its client proteins, and induces massive death of tumor cells by apoptotic and nonapoptotic mechanisms .
Molecular Structure Analysis
This compound is a novel variant carrying the survivin sequence from Lys-79 through Gly-83 . It makes contact with unique residues in the ATP pocket of Hsp90 (Ile-96, Asp-102, and Phe-138) .
Chemical Reactions Analysis
This compound binds to Hsp90, inhibits the formation of the survivin–Hsp90 complex, and competes with ATP binding to Hsp90 . It disrupts mitochondrial function within 2 minutes of treatment, and eliminates the expression of Hsp90 client proteins .
Applications De Recherche Scientifique
Anticancer Agent Development
Shepherdin has been identified as a novel anticancer agent. Its design is based on the binding interface between the molecular chaperone Hsp90 and survivin, an antiapoptotic and mitotic regulator. This peptidomimetic extensively interacts with the ATP pocket of Hsp90, destabilizing its client proteins. This leads to the massive death of tumor cells through both apoptotic and nonapoptotic mechanisms, while sparing normal cells. This compound shows potential as a selective and potent anticancer agent in humans, with evidence of inhibited human tumor growth in mice without toxicity (Plescia et al., 2005).
Glioblastoma Treatment
In the context of glioblastoma, a highly lethal human malignancy, this compound has shown promise. By targeting the molecular chaperone heat shock protein-90 (Hsp90) in different subcellular compartments, this compound causes mitochondrial collapse, degradation of Hsp90 client proteins, and tumor cell death. Its application both stereotactically and systemically suppressed glioma growth, indicating its potential as a novel molecular therapy for challenging human tumors (Siegelin et al., 2010).
Gene Therapy for Gallbladder Carcinoma
Research on gene therapy for gallbladder carcinoma utilized this compound, demonstrating its tumor-suppressing function. It interferes with survivin and Hsp90 interaction, leading to survivin degradation and cell apoptosis. This study employed a recombinant Adeno-associated virus to deliver this compound, showing significant growth inhibition and apoptosis in gallbladder carcinoma cells, suggesting a novel therapeutic strategy in gene therapy for this cancer (Zhu et al., 2015).
Antileukemic Activity
This compound's activity has been tested against acute leukemia cell lines, revealing a unique mechanism of anticancer activity. It binds to Hsp90, disrupts the survivin-Hsp90 complex, and competes with ATP binding to Hsp90. This compound induced rapid killing of leukemia cells without affecting normal cells, abolishing growth of acute myeloid leukemia xenograft tumors without systemic or organ toxicity (Gyurkocza et al., 2006).
Retinoblastoma Management
In retinoblastoma, a childhood retinal malignancy, this compound's anti-cancer effect was analyzed. It specifically inhibited HSP90-Survivin interaction, leading to a decrease in Survivin, Bcl2, and MMP-2 activity, while increasing Bax, Bim, and Caspase-9 protein expressions. This suggests the potential of targeting HSP90-Survivin interaction as an adjuvant therapy in retinoblastoma management (Venkatesan et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64N12O12S/c1-22(33(57)49-26(14-23-10-6-5-7-11-23)37(61)53-32(40(64)65)41(2,3)4)47-39(63)30(20-66)48-31(56)17-45-35(59)28(18-54)51-38(62)29(19-55)52-36(60)27(15-24-16-44-21-46-24)50-34(58)25(43)12-8-9-13-42/h5-7,10-11,16,21-22,25-30,32,54-55,66H,8-9,12-15,17-20,42-43H2,1-4H3,(H,44,46)(H,45,59)(H,47,63)(H,48,56)(H,49,57)(H,50,58)(H,51,62)(H,52,60)(H,53,61)(H,64,65)/t22-,25-,26-,27-,28-,29-,30-,32+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBANOGLOZZLEEW-AJLKJCTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(=O)O)C(C)(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C(=O)O)C(C)(C)C)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64N12O12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661626 | |
Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
949.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861224-28-4 | |
Record name | shepherdin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741765 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-Lysyl-L-histidyl-L-seryl-L-serylglycyl-L-cysteinyl-L-alanyl-L-phenylalanyl-3-methyl-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.